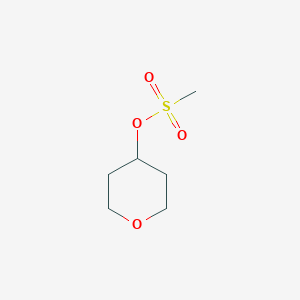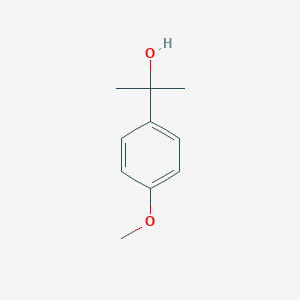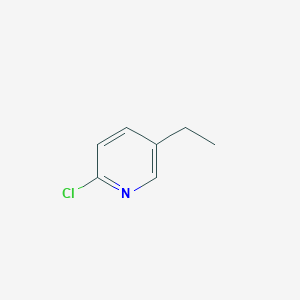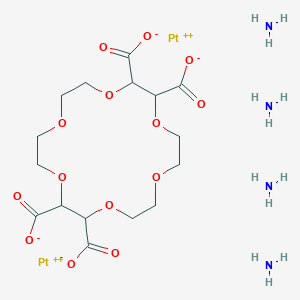
18-Crown-6-tetracarboxybisdiammineplatinum(II)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
18-Crown-6-tetracarboxybisdiammineplatinum(II) is a complex compound that has gained significant attention in scientific research due to its unique properties and potential applications. This compound is a coordination complex of platinum (II) with 18-crown-6, a macrocyclic ligand, and two diammine ligands. It has been extensively studied for its potential use in cancer treatment, catalysis, and other biological applications.
Mécanisme D'action
The mechanism of action of 18-Crown-6-tetracarboxybisdiammineplatinum(18-Crown-6-tetracarboxybisdiammineplatinum(II)) involves its interaction with DNA. It binds to DNA and forms adducts, which can lead to DNA damage and subsequent cell death. This mechanism is believed to be responsible for its anticancer properties.
Effets Biochimiques Et Physiologiques
18-Crown-6-tetracarboxybisdiammineplatinum(18-Crown-6-tetracarboxybisdiammineplatinum(II)) has been shown to have various biochemical and physiological effects. It has been found to inhibit cell growth and induce apoptosis in cancer cells. It has also been shown to have antioxidant properties and can protect cells from oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using 18-Crown-6-tetracarboxybisdiammineplatinum(18-Crown-6-tetracarboxybisdiammineplatinum(II)) in lab experiments is its unique properties, which make it an attractive compound for various applications. However, one of the limitations of using this compound is its high cost and limited availability.
Orientations Futures
There are many potential future directions for research on 18-Crown-6-tetracarboxybisdiammineplatinum(18-Crown-6-tetracarboxybisdiammineplatinum(II)). One area of research is the development of new cancer treatments based on this compound. Another area of research is the development of new catalysts for chemical reactions. Additionally, further studies are needed to fully understand the biochemical and physiological effects of this compound and its potential use in other applications.
In conclusion, 18-Crown-6-tetracarboxybisdiammineplatinum(18-Crown-6-tetracarboxybisdiammineplatinum(II)) is a complex compound that has gained significant attention in scientific research due to its unique properties and potential applications. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have all been discussed in this paper. Further research is needed to fully understand the potential of this compound in various applications.
Méthodes De Synthèse
The synthesis of 18-Crown-6-tetracarboxybisdiammineplatinum(18-Crown-6-tetracarboxybisdiammineplatinum(II)) involves the reaction of platinum (18-Crown-6-tetracarboxybisdiammineplatinum(II)) chloride with 18-crown-6 and diammine in an aqueous solution. The reaction is carried out under controlled conditions, and the resulting complex is isolated and purified using various techniques such as column chromatography and recrystallization.
Applications De Recherche Scientifique
The unique properties of 18-Crown-6-tetracarboxybisdiammineplatinum(18-Crown-6-tetracarboxybisdiammineplatinum(II)) make it an attractive compound for scientific research. It has been extensively studied for its potential use in cancer treatment due to its ability to inhibit cell growth and induce apoptosis in cancer cells. It has also been studied for its potential use as a catalyst in various chemical reactions.
Propriétés
Numéro CAS |
128163-25-7 |
|---|---|
Nom du produit |
18-Crown-6-tetracarboxybisdiammineplatinum(II) |
Formule moléculaire |
C16H20O14Pt2.4H3N |
Poids moléculaire |
894.6 g/mol |
Nom IUPAC |
azane;1,4,7,10,13,16-hexaoxacyclooctadecane-2,3,11,12-tetracarboxylate;platinum(2+) |
InChI |
InChI=1S/C16H24O14.4H3N.2Pt/c17-13(18)9-10(14(19)20)29-7-3-26-4-8-30-12(16(23)24)11(15(21)22)28-6-2-25-1-5-27-9;;;;;;/h9-12H,1-8H2,(H,17,18)(H,19,20)(H,21,22)(H,23,24);4*1H3;;/q;;;;;2*+2/p-4 |
Clé InChI |
UPNUUECRNFDBKC-UHFFFAOYSA-J |
SMILES |
C1COC(C(OCCOCCOC(C(OCCO1)C(=O)[O-])C(=O)[O-])C(=O)[O-])C(=O)[O-].N.N.N.N.[Pt+2].[Pt+2] |
SMILES canonique |
C1COC(C(OCCOCCOC(C(OCCO1)C(=O)[O-])C(=O)[O-])C(=O)[O-])C(=O)[O-].N.N.N.N.[Pt+2].[Pt+2] |
Synonymes |
18-crown-6-tetracarboxybisdiammine-platinum(II) 18-crown-6-tetracarboxybisdiammineplatinum(II) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



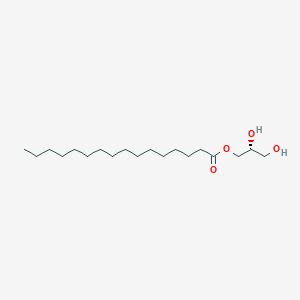
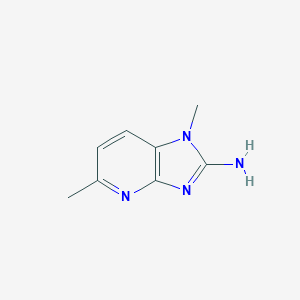
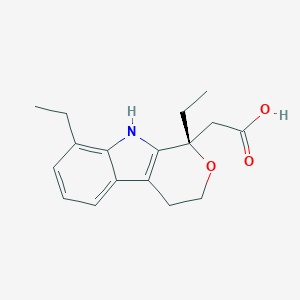
![1,3-Dioxolo[4,5-g]quinolin-8(5H)-one](/img/structure/B134730.png)
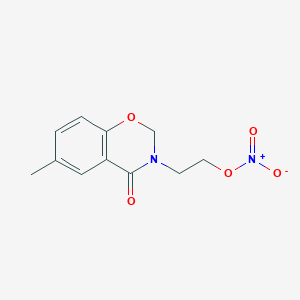
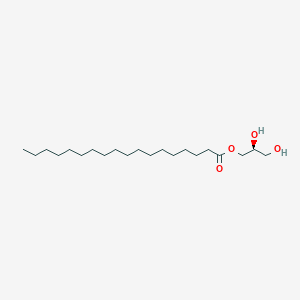
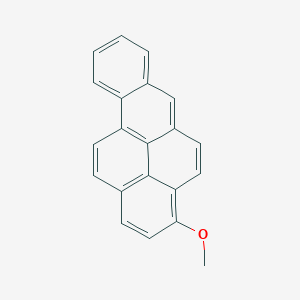
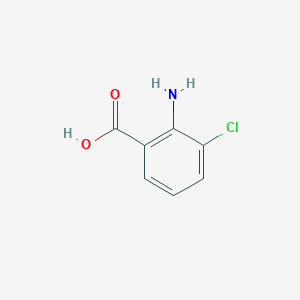
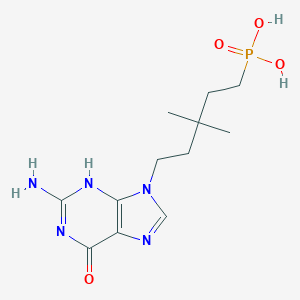
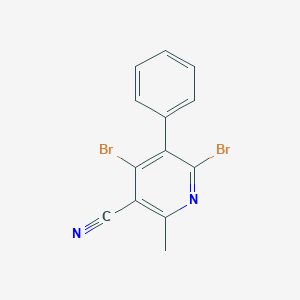
![3,6-Dimethylimidazo[2,1-b][1,3]thiazole-5-carbaldehyde](/img/structure/B134749.png)
